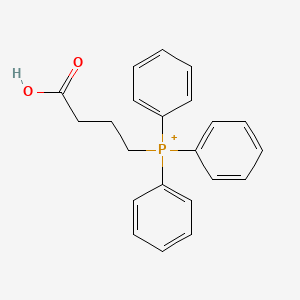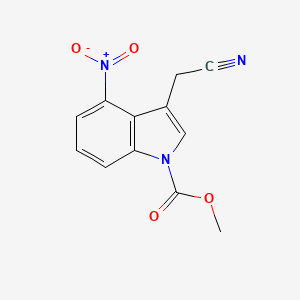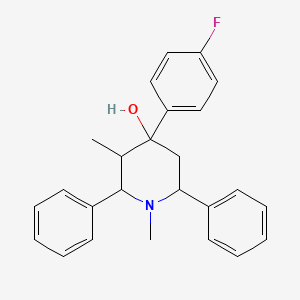![molecular formula C6H8OS3 B14145501 2-[(Methyltrithio)methyl]furan CAS No. 66169-00-4](/img/structure/B14145501.png)
2-[(Methyltrithio)methyl]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Methyltrithio)methyl]furan is an organic compound with the molecular formula C₆H₈OS₃ and a molecular weight of 192.322 g/mol . It is also known as 2-furfuryl methyl trisulfide. This compound belongs to the class of furans, which are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom.
Preparation Methods
The synthesis of 2-[(Methyltrithio)methyl]furan can be achieved through various synthetic routes. One common method involves the reaction of furfuryl alcohol with methyl trisulfide under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield. Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production process efficiently .
Chemical Reactions Analysis
2-[(Methyltrithio)methyl]furan undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the trisulfide group to thiols or disulfides. Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups. Reagents like halogens and nitrating agents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(Methyltrithio)methyl]furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-[(Methyltrithio)methyl]furan involves its interaction with molecular targets and pathways within biological systems. The trisulfide group can undergo redox reactions, leading to the formation of reactive sulfur species. These reactive species can interact with cellular components, such as proteins and nucleic acids, potentially leading to antimicrobial effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-[(Methyltrithio)methyl]furan can be compared with other similar compounds, such as:
2-Methylfuran: This compound has a similar furan ring structure but lacks the trisulfide group.
2,5-Dimethylfuran: Another furan derivative used as a biofuel and in the production of pharmaceuticals.
2-Furfuryl Alcohol: This compound is a precursor to many furan derivatives and is used in the production of resins and adhesives.
The uniqueness of this compound lies in its trisulfide group, which imparts distinct chemical and biological properties compared to other furan derivatives.
Properties
CAS No. |
66169-00-4 |
|---|---|
Molecular Formula |
C6H8OS3 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
2-[(methyltrisulfanyl)methyl]furan |
InChI |
InChI=1S/C6H8OS3/c1-8-10-9-5-6-3-2-4-7-6/h2-4H,5H2,1H3 |
InChI Key |
ORKOECRFEGYATC-UHFFFAOYSA-N |
Canonical SMILES |
CSSSCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14145428.png)

![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide](/img/structure/B14145442.png)
![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)



![3,5-Dimethyl-5-[4-[(7-methyloctyl)oxy]phenyl]-2,4-imidazolidinedione](/img/structure/B14145467.png)
![5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B14145477.png)
![4-[(3-Chloro-4-fluorophenoxy)methyl]piperidine](/img/structure/B14145478.png)




